molecular formula C15H15N3O B12569408 Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- CAS No. 178913-15-0

Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl-

Katalognummer: B12569408
CAS-Nummer: 178913-15-0
Molekulargewicht: 253.30 g/mol
InChI-Schlüssel: VCUHJDRDLZWDMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- typically involves the reaction of diazenecarboxamide with 2,5-dimethylphenyl and phenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- include:

Uniqueness

What sets Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- apart from these similar compounds is its unique structure, which imparts specific reactivity and properties. This makes it particularly useful in certain applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

178913-15-0

Molekularformel

C15H15N3O

Molekulargewicht

253.30 g/mol

IUPAC-Name

1-(2,5-dimethylphenyl)-3-phenyliminourea

InChI

InChI=1S/C15H15N3O/c1-11-8-9-12(2)14(10-11)16-15(19)18-17-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,19)

InChI-Schlüssel

VCUHJDRDLZWDMF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)NC(=O)N=NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.